molecular formula C15H12ClIO5S B2728038 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate CAS No. 431910-28-0

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate

Cat. No.: B2728038
CAS No.: 431910-28-0
M. Wt: 466.67
InChI Key: FOEZNQIPNTTZRY-UHFFFAOYSA-N
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Description

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes an ethoxy group, a formyl group, an iodine atom, and a chlorobenzenesulfonate moiety.

Preparation Methods

The synthesis of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate involves several steps, typically starting with the iodination of a suitable precursor. The reaction conditions often include the use of iodine and a suitable oxidizing agent. The formylation step can be achieved using formylating agents such as formic acid or formyl chloride. . Industrial production methods may involve optimization of these steps to ensure high yield and purity.

Chemical Reactions Analysis

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and pathways.

    Industry: The compound’s unique properties make it useful in various industrial processes, including the manufacture of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its action can include signal transduction pathways, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

2-Ethoxy-4-formyl-6-iodophenyl 4-chlorobenzenesulfonate can be compared with similar compounds such as:

    2-Ethoxy-4-formyl-6-iodophenyl 4-bromobenzenesulfonate: Similar structure but with a bromine atom instead of chlorine.

    2-Ethoxy-4-formyl-6-iodophenyl 4-methylbenzenesulfonate: Similar structure but with a methyl group instead of chlorine.

    2-Ethoxy-4-formyl-6-iodophenyl 4-nitrobenzenesulfonate: Similar structure but with a nitro group instead of chlorine.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

(2-ethoxy-4-formyl-6-iodophenyl) 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClIO5S/c1-2-21-14-8-10(9-18)7-13(17)15(14)22-23(19,20)12-5-3-11(16)4-6-12/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEZNQIPNTTZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)I)OS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClIO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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